2-(2-Nitroethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The dynamic structure of benzamide is controlled by two independent factors: hindered internal rotation of the NH2 group around the C(O)–N bond and of the amide group as a whole relative to the benzene ring .Chemical Reactions Analysis
The preparation of benzamide derivatives involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another reaction involves the electrochemical synthesis and amidation of benzoin .Scientific Research Applications
Environmental Degradation and Stability
One study on a related compound, nitisinone (a triketone herbicide and medical treatment for hepatorenal tyrosinemia), employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore its stability under different conditions and identify degradation products. This research highlighted the importance of understanding the stability and degradation pathways of chemical compounds for assessing their environmental impact and medical applications (Barchańska et al., 2019).
Pharmacological Properties and Therapeutic Efficacy
Another area of interest is the pharmacological properties and therapeutic efficacy of compounds structurally related to "2-(2-Nitroethyl)benzamide." For example, metoclopramide, a 4-amino-5-chloro-2-methoxy-N-(2-diethyl-aminoethyl) benzamide, has been extensively reviewed for its use in treating various gastrointestinal disorders, showcasing the potential medical applications of benzamide derivatives (Pinder et al., 2012).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have been recognized for their significance in supramolecular chemistry, highlighting the versatile applications of benzamide-based compounds in nanotechnology, polymer processing, and biomedical fields. This emphasizes the potential of "this compound" and related compounds for innovative applications in material science and engineering (Cantekin et al., 2012).
Mechanism of Action
Target of Action
2-(2-Nitroethyl)benzamide is a derivative of benzamide . Benzamide and its derivatives have been found to target the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in the lipid metabolism of fungi, playing a key role in the regulation of phospholipid transfer and exchange .
Mode of Action
Benzamide derivatives are known to interact with their targets via resonance-stabilized carbocations . This interaction could potentially lead to the inhibition of the target protein’s function, thereby affecting the metabolic processes of the organism .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to lipid metabolism, given its target protein Sec14 . Disruption of lipid transfer and exchange can have downstream effects on various cellular processes, including membrane trafficking and signal transduction .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the lipid metabolism of the target organism due to the inhibition of Sec14 . This could potentially lead to disruptions in membrane trafficking and signal transduction, affecting the overall viability of the organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target organism .
Safety and Hazards
Properties
IUPAC Name |
2-(2-nitroethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)8-4-2-1-3-7(8)5-6-11(13)14/h1-4H,5-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSJDGCHVGONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312643 | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400085-95-2 | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400085-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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